Methiothepin Maleate

Description

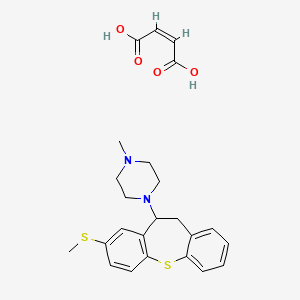

Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2S2.C4H4O4/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20;5-3(6)1-2-4(7)8/h3-8,14,18H,9-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDBEHWZGDSFHR-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042630 | |

| Record name | Methiothepin maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19728-88-2, 20229-30-5 | |

| Record name | Methiothepin maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19728-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metitepine maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019728882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METITEPINE MALEATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methiothepin maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METITEPINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVP2XBC3GA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Methiothepin Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methiothepin is a potent, non-selective antagonist with high affinity for a broad range of serotonin (5-HT), dopamine, and adrenergic G-protein coupled receptors (GPCRs). This technical guide delineates the mechanism of action of Methiothepin Maleate, providing a comprehensive overview of its receptor binding profile, the subsequent impact on intracellular signaling pathways, and detailed methodologies for the key experiments used to elucidate its pharmacological characteristics. By competitively inhibiting the binding of endogenous ligands, Methiothepin effectively blocks the downstream signaling cascades initiated by these receptors, leading to its observed physiological and pharmacological effects, including its antipsychotic properties.

Core Mechanism of Action: Multi-Receptor Antagonism

Methiothepin, a dibenzothiepine derivative, functions as a competitive antagonist at a wide array of biogenic amine receptors. Its primary mechanism involves binding to the orthosteric site of these receptors without initiating a conformational change necessary for receptor activation. This occupation of the binding site prevents endogenous neurotransmitters such as serotonin, dopamine, and norepinephrine from binding and eliciting their downstream effects. This broad-spectrum antagonism is the foundation of its complex pharmacological profile.[1][2]

Receptor Binding Profile and Quantitative Data

The affinity of Methiothepin for various receptor subtypes has been extensively characterized through radioligand binding assays. The data, presented in terms of pKi and pKd values (negative logarithm of the inhibition constant and dissociation constant, respectively), underscore its high potency and lack of selectivity. A lower Ki or Kd value indicates a higher binding affinity.

| Receptor Family | Receptor Subtype | pKi/pKd Value | Notes |

| Serotonin (5-HT) | 5-HT1A | 7.10 (pKd) | Antagonist |

| 5-HT1B | 7.28 (pKd) | Antagonist | |

| 5-HT1D | 6.99 (pKd) | Antagonist | |

| 5-HT2A | 8.50 (pKi) | Antagonist | |

| 5-HT2B | 8.68 (pKi) | Antagonist | |

| 5-HT2C | 8.35 (pKi) | Antagonist | |

| 5-HT5A | 7.0 (pKd) | Antagonist | |

| 5-HT6 | 8.74 (pKd) | Antagonist | |

| 5-HT7 | 8.99 (pKd) | Antagonist | |

| Dopamine | D2 | High Affinity | Antagonist |

| Adrenergic | α1, α2, β | Moderate to High Affinity | Antagonist |

Note: The table summarizes data from multiple sources.[3][4][5] The distinction between pKi and pKd is based on the experimental design, with both values representing high-affinity binding.

Impact on Downstream Signaling Pathways

Methiothepin's antagonism at various GPCRs leads to the inhibition of their respective downstream signaling pathways. The specific intracellular consequences depend on the G-protein to which the receptor subtype is coupled.

Serotonin Receptor-Mediated Signaling

-

5-HT1 Receptor Family (Gi/o-coupled): Receptors such as 5-HT1A and 5-HT1B are predominantly coupled to inhibitory G-proteins (Gi/o). Agonist binding to these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking these receptors, Methiothepin prevents this agonist-induced decrease in cAMP, thereby disinhibiting the cAMP/PKA signaling cascade.

-

5-HT2 Receptor Family (Gq/11-coupled): The 5-HT2A, 5-HT2B, and 5-HT2C receptors are primarily coupled to Gq/11 proteins. Agonist activation of these receptors stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). Methiothepin's antagonism at these receptors blocks the agonist-induced production of these second messengers, thereby attenuating the activation of calcium- and PKC-dependent pathways.

-

5-HT6 and 5-HT7 Receptors (Gs-coupled): These receptors are coupled to stimulatory G-proteins (Gs), which activate adenylyl cyclase to increase intracellular cAMP levels. Methiothepin's blockade of these receptors prevents agonist-induced cAMP accumulation.

Dopamine and Adrenergic Receptor-Mediated Signaling

Methiothepin also exhibits antagonist activity at dopamine D2-like receptors (typically Gi/o-coupled) and various adrenergic receptors (which can be Gq, Gi, or Gs-coupled). Its mechanism at these receptors is analogous to its action at serotonin receptors: it competitively blocks the binding of dopamine and norepinephrine (or epinephrine), thereby inhibiting their respective downstream signaling pathways. For instance, at D2 receptors, Methiothepin prevents the dopamine-induced inhibition of adenylyl cyclase. At α1-adrenergic receptors (Gq-coupled), it blocks norepinephrine-induced increases in intracellular calcium.

Detailed Experimental Protocols

The pharmacological profile of Methiothepin has been established through a variety of in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of Methiothepin for a specific receptor.

-

Objective: To determine the concentration of Methiothepin that displaces 50% of a specific radioligand from its receptor (IC50), from which the Ki can be calculated.

-

Materials:

-

Membrane preparations from cells or tissues expressing the receptor of interest.

-

A specific radioligand for the receptor (e.g., [3H]Spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation fluid and a liquid scintillation counter.

-

-

Procedure:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of Methiothepin concentrations.

-

Total Binding Wells: Add a fixed concentration of the radioligand and assay buffer.

-

Non-specific Binding Wells: Add the same concentration of radioligand and a high concentration of a known, non-labeled antagonist for the receptor to saturate all specific binding sites.

-

Competition Wells: Add the same concentration of radioligand and serial dilutions of Methiothepin.

-

Initiate the binding reaction by adding the membrane preparation to all wells.

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters, followed by several washes with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Methiothepin concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional Antagonism Assay (cAMP Accumulation)

This assay determines the ability of Methiothepin to block the agonist-induced changes in intracellular cAMP levels, typically for Gi/o- or Gs-coupled receptors.

-

Objective: To measure the potency of Methiothepin in antagonizing the effect of a known agonist on cAMP production.

-

Materials:

-

Whole cells expressing the receptor of interest (e.g., HEK293 or CHO cells).

-

A known agonist for the receptor.

-

This compound stock solution.

-

Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptors).

-

A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

A commercial cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).

-

-

Procedure (for a Gi-coupled receptor):

-

Seed cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with a PDE inhibitor.

-

Add serial dilutions of Methiothepin to the wells, followed by a fixed concentration of the agonist.

-

Add forskolin to all wells to stimulate a baseline level of cAMP production.

-

Incubate for a specified time to allow for changes in cAMP levels.

-

Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the Methiothepin concentration.

-

Determine the IC50 value of Methiothepin for the inhibition of the agonist's effect.

-

The pA2 value, a measure of antagonist potency, can be calculated using the Schild equation if the experiment is repeated with multiple agonist concentrations.

-

References

Methiothepin Maleate: A Technical Guide to its Receptor Binding Profile and Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiothepin is a dibenzothiepine derivative that acts as a potent, non-selective antagonist at multiple serotonin (5-HT) receptors.[1] It also exhibits affinity for dopamine and adrenergic receptors.[2] This technical guide provides a comprehensive overview of the receptor binding profile and affinity of methiothepin maleate, including detailed experimental protocols and visualization of key signaling pathways. The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Receptor Binding Affinity of this compound

The binding affinity of methiothepin for a wide range of serotonin receptors has been characterized through various in vitro studies. The data, primarily derived from radioligand binding assays, is summarized in the table below. The affinity is typically expressed as pKi (the negative logarithm of the inhibition constant, Ki) or pKd (the negative logarithm of the dissociation constant, Kd). Higher values indicate greater binding affinity.

| Receptor Subtype | pKi | pKd | Reference(s) |

| 5-HT1A | 7.10 | [3][4][5] | |

| 5-HT1B | 7.28 | ||

| 5-HT1D | 6.99 | ||

| 5-HT2A | 8.50 | ||

| 5-HT2B | 8.68 | ||

| 5-HT2C | 8.35 | ||

| 5-HT5A | 7.0 | ||

| 5-HT5B | 7.8 | ||

| 5-HT6 | 8.74 | ||

| 5-HT7 | 8.99 |

Note: The presented data is a compilation from multiple sources and experimental conditions may vary. For detailed information, refer to the cited literature.

Experimental Protocols

The determination of receptor binding affinities for this compound predominantly relies on radioligand binding assays. Below is a generalized protocol based on methodologies commonly employed in the cited literature.

Radioligand Binding Assay: A General Workflow

Key Methodological Details from Cited Studies

The specific conditions for radioligand binding assays can vary depending on the receptor subtype being investigated. Key parameters include the choice of radioligand, the source of the receptor (e.g., cell lines, brain tissue), incubation time and temperature, and the composition of the assay buffer. For instance, in the characterization of 5-HT2A, 5-HT2B, and 5-HT2C receptors, studies such as Knight et al. (2004) would have employed specific radioligands known to bind to these receptors with high affinity and selectivity. The assay would involve incubating cell membranes expressing the recombinant human receptors with a fixed concentration of the radioligand and varying concentrations of methiothepin.

Non-specific binding is typically determined in the presence of a high concentration of a non-labeled competing ligand. The radioactivity retained on the filters after washing is then measured by liquid scintillation counting. The concentration of methiothepin that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways

Methiothepin's function as an antagonist at various 5-HT receptors means it blocks the downstream signaling cascades typically initiated by serotonin. Below are simplified representations of the signaling pathways for the key receptors for which methiothepin shows high affinity.

5-HT1A Receptor Signaling

5-HT1A receptors are primarily coupled to Gi/o proteins. Their activation generally leads to inhibitory effects on neuronal activity.

5-HT2A Receptor Signaling

5-HT2A receptors are coupled to Gq/11 proteins, and their activation is linked to excitatory neuronal responses.

5-HT6 Receptor Signaling

5-HT6 receptors are coupled to Gs proteins and stimulate the production of cAMP.

5-HT7 Receptor Signaling

Similar to 5-HT6 receptors, 5-HT7 receptors are coupled to Gs proteins and lead to an increase in intracellular cAMP levels.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of various serotonin receptors due to its broad and high-affinity binding profile. Understanding its interactions with these receptors, the methodologies used to determine these affinities, and the signaling pathways it modulates is crucial for its application in neuroscience research and for the development of more selective therapeutic agents. This guide provides a foundational resource for professionals in the field, summarizing key quantitative data, experimental approaches, and the functional consequences of methiothepin's binding to its primary molecular targets.

References

- 1. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 5. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

Methiothepin: A Technical Guide to its Pharmacological Properties as a Serotonin Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiothepin is a potent, non-selective antagonist of serotonin (5-hydroxytryptamine, 5-HT) receptors, exhibiting high affinity for a wide range of 5-HT receptor subtypes.[1][2][3] It also displays antagonist activity at dopamine and adrenergic receptors.[3][4] This technical guide provides an in-depth overview of the pharmacological properties of methiothepin, with a focus on its interactions with the serotonin system. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this compound. This document summarizes key quantitative data, details common experimental methodologies for its characterization, and visualizes the relevant signaling pathways.

Core Pharmacological Properties

Methiothepin is a dibenzothiepine derivative that acts as a competitive antagonist and, in some cases, an inverse agonist at various G-protein coupled receptors (GPCRs). Its broad spectrum of activity across numerous serotonin receptor subtypes makes it a valuable tool for in vitro and in vivo research aimed at dissecting the roles of different 5-HT receptors in physiological and pathological processes. However, this lack of selectivity also presents challenges for its therapeutic development.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of methiothepin at various serotonin, dopamine, and adrenergic receptors.

Table 1: Binding Affinities of Methiothepin at Serotonin (5-HT) Receptors

| Receptor Subtype | pKi | Ki (nM) | pKd | Kd (nM) | Species/System | Reference(s) |

| 5-HT1A | 7.10 | - | 7.10 | - | Not Specified | |

| 5-HT1B | 7.28 | 0.2 | 7.28 | - | Human | |

| 5-HT1C | 7.56 | - | 7.56 | - | Not Specified | |

| 5-HT1D | 6.99 | 18 (- isomer), 64 (+ isomer) | 6.99 | - | Guinea Pig | |

| 5-HT1E | - | ~200 | - | - | Human | |

| 5-HT2A | 8.50 | 3.16 | - | - | Human | |

| 5-HT2B | 8.68 | 2.08 | - | - | Human | |

| 5-HT2C | 8.35 | 4.46 | - | - | Human | |

| 5-HT5A | - | ~1 | 7.0 | 100 | Human | |

| 5-HT5B | - | - | 7.8 | 15.8 | Rodent | |

| 5-HT6 | 8.74 | - | 8.74 | 1.8 | Rodent | |

| 5-HT7 | 8.99 | - | 8.99 | 1 | Human |

Table 2: Functional Activity of Methiothepin at Serotonin (5-HT) Receptors

| Receptor Subtype | Activity | pIC50 / IC50 | pA2 | Species/System | Reference(s) |

| 5-HT1A | Inverse Agonist | 7.98 | - | Rat Hippocampal Membranes | |

| 5-HT1D | Antagonist | - | 7.7 (vs 5-HT), 8.0 (vs Sumatriptan) (- isomer) | Guinea Pig Terminal Autoreceptor | |

| 5-HT2C | Antagonist | 21 nM | - | Human Recombinant (HEK293 cells) | |

| 5-HT6 | Antagonist | - | - | Human cloned (HeLa cells) | |

| 5-HT7 | Antagonist/Inverse Agonist | 127 nM | - | Human Recombinant (HEK293 cells) |

Table 3: Binding Affinities of Methiothepin at Dopamine and Adrenergic Receptors

| Receptor Subtype | Ki (nM) | Species/System | Reference(s) |

| Dopamine D2 | - | Rat Brain | |

| Dopamine D3 | - | Not Specified | |

| Dopamine D4 | - | Not Specified | |

| Adrenergic α1 | - | Rat Brain | |

| Adrenergic α2 | - | Rat Brain |

Note: Specific Ki values for dopamine and adrenergic receptors were not consistently found in the initial search results, but the references indicate that methiothepin possesses notable affinity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological data. Below are representative protocols for key experiments used to characterize methiothepin's activity.

Radioligand Binding Assay (for 5-HT2A Receptors)

This protocol is a generalized procedure for determining the binding affinity of methiothepin for the 5-HT2A receptor using a radiolabeled antagonist, such as [3H]ketanserin.

1. Membrane Preparation:

-

Tissues (e.g., rat frontal cortex) or cells expressing the recombinant human 5-HT2A receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Assay:

-

In a 96-well plate, incubate a fixed concentration of radioligand (e.g., [3H]ketanserin, typically at a concentration close to its Kd) with varying concentrations of methiothepin.

-

Add the prepared membranes to initiate the binding reaction.

-

The total assay volume is typically 200-250 µL in a buffer containing 50 mM Tris-HCl, 10 mM MgCl2, and 0.1 mM EDTA, pH 7.4.

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

To determine non-specific binding, a parallel set of tubes is incubated with a high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM spiperone).

3. Separation and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed rapidly with ice-cold wash buffer to remove unbound radioactivity.

-

The filters are then dried, and the trapped radioactivity is quantified by liquid scintillation counting.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of methiothepin that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay (for 5-HT1A Receptor Inverse Agonism)

This functional assay measures the ability of a ligand to modulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins following receptor activation or to assess constitutive receptor activity.

1. Membrane Preparation:

-

Prepare membranes from cells expressing the 5-HT1A receptor (e.g., CHO or HeLa cells) or from brain tissue rich in these receptors (e.g., rat hippocampus) as described for the radioligand binding assay.

2. Assay Procedure:

-

In a 96-well plate, incubate the membranes with varying concentrations of methiothepin in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Add a fixed concentration of GDP (e.g., 10 µM) to the assay mixture.

-

Initiate the reaction by adding [35S]GTPγS (e.g., 0.1 nM).

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Basal binding is determined in the absence of any ligand, while non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

3. Separation and Detection:

-

Terminate the assay by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

4. Data Analysis:

-

The effect of methiothepin on basal [35S]GTPγS binding is determined. A decrease in basal binding indicates inverse agonist activity.

-

Data are expressed as a percentage of basal binding, and the IC50 value for the inhibition of basal binding is determined by non-linear regression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by methiothepin and a typical experimental workflow for its characterization.

Caption: Major G-protein signaling pathways modulated by methiothepin's antagonist activity.

Caption: A typical experimental workflow for characterizing the pharmacological properties of methiothepin.

Conclusion

Methiothepin is a powerful pharmacological tool for investigating the serotonin system due to its high affinity for a wide array of 5-HT receptors. Its non-selective nature, however, necessitates careful experimental design and interpretation of results. This guide has provided a comprehensive overview of its quantitative pharmacology, detailed experimental approaches for its characterization, and visualized the key signaling pathways it modulates. For researchers and drug development professionals, a thorough understanding of these properties is essential for utilizing methiothepin effectively in their studies and for the potential development of more selective serotonergic ligands. Further research is warranted to fully elucidate the therapeutic potential and limitations of methiothepin and its derivatives.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Methiothepin | C20H24N2S2 | CID 4106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A behavioural and biochemical study in rats of 5-hydroxytryptamine receptor agonists and antagonists, with observations on structure-activity requirements for the agonists - PMC [pmc.ncbi.nlm.nih.gov]

Methiothepin Maleate as a non-selective 5-HT receptor antagonist.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiothepin, also known as metitepine, is a tricyclic compound that functions as a potent, non-selective antagonist for a wide range of serotonin (5-hydroxytryptamine, 5-HT) receptors.[1] It also exhibits antagonist activity at dopamine and adrenergic receptors.[1] Although initially investigated as a potential psychotropic agent, methiothepin never reached the market for clinical use.[1] However, its broad and potent pharmacological profile makes it a valuable research tool for elucidating the physiological and pathological roles of various 5-HT receptor subtypes and for the characterization of novel serotonergic agents. This in-depth technical guide provides a comprehensive overview of methiothepin maleate, focusing on its receptor binding profile, its effects on key signaling pathways, and detailed experimental protocols for its use in research settings.

Pharmacological Profile: Receptor Binding Affinities

Methiothepin exhibits high affinity for multiple 5-HT receptor subtypes, as well as for several dopamine receptors. The binding affinities are typically determined through radioligand competition assays and are expressed as pKi (the negative logarithm of the inhibition constant, Ki) or pKd (the negative logarithm of the dissociation constant, Kd). Higher pKi or pKd values indicate greater binding affinity.

Serotonin (5-HT) Receptor Binding Profile of Methiothepin

| Receptor Subtype | pKi | pKd | Ki (nM) | Kd (nM) | Reference(s) |

| 5-HT1A | - | 7.10 | - | 79.4 | [1] |

| 5-HT1B | - | 7.28 | - | 52.5 | [1] |

| 5-HT1D | - | 6.99 | - | 102.3 | |

| 5-HT2A | 8.50 | - | 3.16 | - | |

| 5-HT2B | 8.68 | - | 2.09 | - | |

| 5-HT2C | 8.35 | - | 4.47 | - | |

| 5-HT5A | - | 7.0 | - | 100 | |

| 5-HT5B | - | 7.8 | - | 15.8 | |

| 5-HT6 | - | 8.74 | - | 0.18 | |

| 5-HT7 | - | 8.99 | - | 0.10 |

Dopamine Receptor Binding Profile of Methiothepin

| Receptor Subtype | pKi | Ki (nM) | Reference(s) |

| D2 | 8.2 | 6.3 | Various |

| D3 | 8.5 | 3.2 | Various |

| D4 | 7.9 | 12.6 | Various |

Note: The Ki and Kd values are derived from the provided pKi and pKd values and should be considered approximate.

Mechanism of Action: Antagonism of 5-HT Receptor Signaling Pathways

Methiothepin exerts its effects by blocking the activation of various 5-HT receptors, thereby inhibiting their downstream signaling cascades. The following sections detail the primary signaling pathways affected by methiothepin's antagonism at key 5-HT receptor subtypes.

5-HT1A Receptor Signaling

5-HT1A receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Methiothepin blocks this inhibitory effect, thereby preventing the downstream consequences of 5-HT1A receptor activation.

References

Methiothepin Maleate: A Technical Guide to its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiothepin, also known as metitepine, is a potent psychotropic agent belonging to the dibenzothiepine class of compounds.[1] While never commercialized, it has been widely used as a research tool to investigate the roles of various neurotransmitter systems, particularly the serotonergic and dopaminergic pathways. This technical guide provides a comprehensive overview of the chemical structure and pharmacological properties of methiothepin maleate, with a focus on its receptor binding profile and mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Structure and Properties

Methiothepin is a tricyclic compound with a dibenzothiepine core. The maleate salt is the form commonly used in research.

IUPAC Name: 1-[10,11-Dihydro-8-(methylthio)dibenzo[b,f]thiepin-10-yl]-4-methylpiperazine maleate[2]

CAS Number: 19728-88-2 (for maleate salt)[2]

Chemical Formula: C₂₀H₂₄N₂S₂ • C₄H₄O₄[2]

Molecular Weight: 472.62 g/mol [2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 88-89 °C | ChemicalBook |

| Boiling Point | 462.9±45.0 °C (Predicted) | ChemicalBook |

| Solubility | H₂O: 13 mg/mL | |

| DMSO: ≥142.4 mg/mL | APExBIO | |

| pKa | 7.95±0.42 (Predicted) | ChemicalBook |

Pharmacological Properties

Methiothepin is a non-selective antagonist with high affinity for a broad range of serotonin (5-HT), dopamine, and adrenergic receptors. Its complex pharmacological profile has made it a valuable tool for dissecting the functions of these receptor systems.

Receptor Binding Affinity

The binding affinities of methiothepin for various receptors have been determined through radioligand binding assays. The pKi and pKd values, which are logarithmic measures of the inhibition and dissociation constants, respectively, are summarized in the tables below. Higher pKi and pKd values indicate stronger binding affinity.

Table 2: Serotonin Receptor Binding Affinities of Methiothepin

| Receptor Subtype | pKi / pKd | Species | Source |

| 5-HT₁ₐ | 7.10 (pKd) | Not Specified | |

| 5-HT₁ₑ | 7.28 (pKd) | Not Specified | |

| 5-HT₁C | 7.56 (pKd) | Not Specified | |

| 5-HT₁D | 6.99 (pKd) | Not Specified | |

| 5-HT₂ₐ | 8.50 (pKi) | Not Specified | |

| 5-HT₂ₑ | 8.68 (pKi) | Not Specified | |

| 5-HT₂C | 8.35 (pKi) | Not Specified | |

| 5-HT₅ₐ | 7.0 (pKd) | Not Specified | |

| 5-HT₅B | 7.8 (pKd) | Not Specified | |

| 5-HT₆ | 8.74 (pKd) | Not Specified | |

| 5-HT₇ | 8.99 (pKd) | Not Specified |

Table 3: Dopamine and Other Receptor Binding Affinities of Methiothepin

| Receptor Subtype | pKi / pKd | Species | Source |

| D₁ | - | - | - |

| D₂ | - | - | |

| D₃ | - | - | |

| D₄ | - | - | |

| α₁-adrenergic | - | - | - |

| α₂-adrenergic | - | - | - |

| H₁ (Histamine) | - | - | - |

Note: Specific pKi/pKd values for dopamine and adrenergic receptors are not consistently reported in the readily available literature, however, methiothepin is known to be an antagonist at these receptors.

Mechanism of Action

As a receptor antagonist, methiothepin binds to its target receptors but does not activate them. Instead, it blocks the binding of the endogenous neurotransmitters (e.g., serotonin, dopamine), thereby inhibiting their downstream signaling effects.

Signaling Pathways

The antagonism of serotonin and dopamine receptors by methiothepin disrupts their canonical signaling cascades, which are primarily mediated by G-protein coupled receptors (GPCRs).

Serotonin Receptor Signaling

Many serotonin receptors are GPCRs that couple to different G-proteins to elicit their effects. For instance, 5-HT₁ receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp). Conversely, 5-HT₂ receptors are often coupled to Gq/11 proteins, which activate phospholipase C, resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium. 5-HT₄, 5-HT₆, and 5-HT₇ receptors are generally coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.

Dopamine Receptor Signaling

Dopamine receptors are also GPCRs, categorized into D₁-like (D₁ and D₅) and D₂-like (D₂, D₃, and D₄) families. D₁-like receptors typically couple to Gs/olf proteins to stimulate adenylyl cyclase and increase cAMP levels. D₂-like receptors, on the other hand, couple to Gi/o proteins to inhibit adenylyl cyclase and decrease cAMP.

Experimental Protocols

Detailed experimental protocols for this compound are often specific to the research question and laboratory. However, generalized workflows for common experimental paradigms are provided below.

Receptor Binding Assay Workflow

Receptor binding assays are crucial for determining the affinity of a ligand for a specific receptor. A typical workflow involves a competition binding experiment.

In Vivo Microdialysis Workflow

In vivo microdialysis allows for the measurement of neurotransmitter levels in the brains of living animals. This technique can be used to assess the effect of methiothepin on serotonin and dopamine release.

Novel Applications

Recent research has uncovered a novel mechanism of action for methiothepin beyond its classical receptor antagonism. It has been shown to inhibit the drug efflux activity of the Hedgehog receptor Patched1 (Ptch1). This finding suggests a potential role for methiothepin in overcoming chemotherapy resistance in certain cancers where Ptch1 is overexpressed.

Conclusion

This compound is a pharmacologically complex molecule with a rich history as a research tool. Its broad-spectrum antagonist activity at serotonin and dopamine receptors has been instrumental in elucidating the roles of these neurotransmitter systems in various physiological and pathological processes. The recent discovery of its ability to inhibit the Ptch1 drug efflux pump opens up new avenues for research and potential therapeutic applications. This guide provides a foundational understanding of the chemical and pharmacological properties of this compound to aid researchers in their scientific endeavors.

References

In Vitro Characterization of Methiothepin Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characteristics of Methiothepin Maleate, a potent and non-selective antagonist of serotonin (5-HT) receptors. The information presented herein is intended to support research and drug development efforts by providing a consolidated resource on its receptor binding profile, functional effects, and the experimental methodologies used for its characterization.

Receptor Binding Affinity

This compound exhibits high affinity for a broad range of serotonin receptors. The binding affinities, expressed as pKi (the negative logarithm of the inhibition constant) and pKd (the negative logarithm of the dissociation constant), are summarized in the table below. These values indicate the concentration of the compound required to occupy 50% of the receptors in a radioligand binding assay. A higher pKi or pKd value signifies a higher binding affinity.

| Receptor Subtype | pKi | pKd |

| 5-HT1A | 7.10[1][2] | |

| 5-HT1B | 7.28[1][2] | |

| 5-HT1D | 6.99[1] | |

| 5-HT2A | 8.50 | |

| 5-HT2B | 8.68 | |

| 5-HT2C | 8.35 | |

| 5-HT5A | 7.0 | |

| 5-HT5B | 7.8 | |

| 5-HT6 | 8.74 | |

| 5-HT7 | 8.99 |

Functional Activity

In vitro functional assays confirm Methiothepin's antagonist activity at various serotonin receptors. Its primary mechanism of action is the blockade of receptor-mediated signaling. For G protein-coupled receptors (GPCRs) like the serotonin receptors, this is often measured by changes in second messenger levels, such as cyclic adenosine monophosphate (cAMP).

Key Findings:

-

Antagonism at Gαi- and Gαs-Coupled Receptors: For 5-HT receptors coupled to Gαi (e.g., 5-HT1 family) or Gαs (e.g., 5-HT7), Methiothepin acts as an antagonist, inhibiting the agonist-induced decrease or increase in intracellular cAMP levels, respectively.

-

Antagonism at Gαq-Coupled Receptors: At 5-HT2 family receptors, which are typically coupled to Gαq proteins, Methiothepin blocks the agonist-induced activation of phospholipase C, leading to the inhibition of inositol phosphate accumulation and calcium mobilization.

-

Dopamine Receptor Antagonism: Methiothepin also exhibits antagonist activity at dopamine receptors.

Experimental Protocols

The characterization of Methiothepin's in vitro effects relies on a suite of standard pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of Methiothepin for a specific receptor.

Objective: To determine the concentration of Methiothepin that inhibits the binding of a known radiolabeled ligand to the target receptor by 50% (IC50), from which the Ki is calculated.

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest.

-

Radiolabeled ligand specific for the target receptor (e.g., [3H]-Serotonin).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of Methiothepin. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled ligand).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Methiothepin concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay is used to determine the functional effect of Methiothepin on Gαs- or Gαi-coupled receptors by measuring changes in intracellular cAMP levels.

Objective: To assess the ability of Methiothepin to antagonize the effect of a known agonist on cAMP production.

Materials:

-

Cells stably expressing the Gαs- or Gαi-coupled receptor of interest.

-

A known agonist for the receptor.

-

This compound stock solution.

-

Forskolin (for Gαi-coupled receptors).

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based).

-

Plate reader compatible with the assay kit.

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.

-

Compound Addition:

-

For Gαs-coupled receptors: Pretreat the cells with varying concentrations of Methiothepin for a specific duration. Then, stimulate the cells with a fixed concentration of the agonist (typically the EC80).

-

For Gαi-coupled receptors: Pretreat the cells with varying concentrations of Methiothepin. Then, stimulate the cells with a mixture of a fixed concentration of the agonist and forskolin (to induce a measurable cAMP level).

-

-

Incubation: Incubate the plate for a specified time at 37°C to allow for receptor stimulation and cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the Methiothepin concentration. Determine the IC50 value, which represents the concentration of Methiothepin that inhibits 50% of the agonist-induced cAMP response.

Signaling Pathways

Methiothepin, as a receptor antagonist, does not initiate signaling itself but blocks the signaling cascades activated by endogenous ligands or exogenous agonists. The primary pathways affected are those downstream of the serotonin receptors it targets.

Conclusion

The in vitro data consistently demonstrate that this compound is a potent, non-selective antagonist of multiple serotonin receptors, with additional activity at dopamine receptors. Its broad receptor binding profile and functional antagonism make it a valuable tool for studying the roles of these receptor systems in various physiological and pathological processes. The experimental protocols outlined in this guide provide a foundation for the continued investigation of Methiothepin and other novel compounds targeting these important central nervous system receptors.

References

An In-depth Technical Guide to the Dopaminergic and Adrenergic Receptor Activity of Methiothepin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methiothepin is a dibenzothiepine derivative recognized for its potent and non-selective antagonist activity at serotonin (5-HT) receptors.[1][2][3][4] While its serotonergic profile is well-documented, its interactions with dopaminergic and adrenergic receptors are also critical to its overall pharmacological effect and potential as an antipsychotic agent. This technical guide provides a comprehensive overview of the dopaminergic and adrenergic receptor activity of Methiothepin, presenting available quantitative data, detailed experimental protocols for assessing receptor binding and functional activity, and visualizations of the relevant signaling pathways. This document is intended to serve as a resource for researchers and professionals engaged in the study of neuropsychiatric agents and their mechanisms of action.

Introduction

Methiothepin, also known as metitepine, is a tricyclic compound that has been extensively studied for its broad-spectrum receptor antagonism.[1] Its primary characterization is as a potent antagonist at multiple serotonin receptor subtypes. However, its pharmacological profile extends to the dopaminergic and adrenergic systems, contributing to its classification as a psychotropic agent with antipsychotic properties. Understanding the nuances of its interaction with these receptor families is crucial for elucidating its therapeutic potential and side-effect profile. This guide focuses specifically on the dopaminergic and adrenergic receptor activity of Methiothepin, providing a detailed examination of its binding affinities and functional implications.

Quantitative Receptor Binding Data

The binding affinity of a ligand for a receptor is a cornerstone of its pharmacological characterization, typically quantified by the inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity. While extensive quantitative data for Methiothepin's activity at serotonergic receptors is available, specific Kᵢ values for its interaction with a full panel of dopaminergic and adrenergic receptor subtypes are less comprehensively documented in publicly accessible literature.

The available data indicates that Methiothepin possesses antagonist properties at both dopamine and adrenergic receptors. To provide a comparative context, the following tables summarize the available binding affinities for Methiothepin and contrast them with those of other well-characterized antipsychotic drugs.

Table 1: Dopaminergic Receptor Binding Profile of Methiothepin and Comparative Antipsychotics

| Compound | D₁ (Kᵢ, nM) | D₂ (Kᵢ, nM) | D₃ (Kᵢ, nM) | D₄ (Kᵢ, nM) | D₅ (Kᵢ, nM) |

| Methiothepin | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available |

| Haloperidol | 20-40 | 1-2 | 0.7 | 5-25 | - |

| Clozapine | 85-130 | 125-300 | 250-450 | 20-40 | - |

| Olanzapine | 30-50 | 10-30 | 20-50 | 20-30 | - |

| Risperidone | 5-15 | 3-6 | 5-10 | 5-15 | - |

| Aripiprazole | 50-100 | 0.5-2 (partial agonist) | 1-5 (partial agonist) | 20-50 | - |

Note: Data for comparative compounds are compiled from various sources and represent approximate ranges.

Table 2: Adrenergic Receptor Binding Profile of Methiothepin and Comparative Antipsychotics

| Compound | α₁ (Kᵢ, nM) | α₂ (Kᵢ, nM) | β (Kᵢ, nM) |

| Methiothepin | Data not readily available | Data not readily available | Data not readily available |

| Haloperidol | 10-20 | >1000 | >1000 |

| Clozapine | 10-20 | 10-20 | >1000 |

| Olanzapine | 20-50 | 200-300 | >1000 |

| Risperidone | 1-5 | 10-20 | >1000 |

| Aripiprazole | 50-100 | >1000 | >1000 |

Note: Data for comparative compounds are compiled from various sources and represent approximate ranges. The α and β subtypes are not always specified in compiled datasets.

Experimental Protocols

The determination of a compound's receptor binding affinity and functional activity relies on standardized and meticulously executed experimental protocols. Below are detailed methodologies for key assays relevant to the study of Methiothepin's dopaminergic and adrenergic receptor interactions.

Radioligand Binding Assay for Dopamine D₂ Receptors

This protocol outlines a competitive radioligand binding assay to determine the inhibition constant (Kᵢ) of a test compound, such as Methiothepin, for the dopamine D₂ receptor.

Objective: To quantify the binding affinity of Methiothepin for the dopamine D₂ receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human dopamine D₂ receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-Spiperone or another suitable D₂ receptor antagonist radioligand.

-

Unlabeled Competitor (for non-specific binding): Haloperidol or another high-affinity D₂ antagonist.

-

Test Compound: Methiothepin.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Fluid.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well. Homogenize gently to ensure a uniform suspension.

-

Assay Setup: In a 96-well microplate, set up the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of unlabeled competitor solution (e.g., 10 µM Haloperidol), 50 µL of radioligand solution, and 100 µL of membrane suspension.

-

Competitive Binding: 50 µL of varying concentrations of Methiothepin, 50 µL of radioligand solution, and 100 µL of membrane suspension. The radioligand concentration should be at or below its Kd value.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and allow to equilibrate. Measure the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Methiothepin concentration.

-

Determine the IC₅₀ value (the concentration of Methiothepin that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional cAMP Assay for Adrenergic Receptors

This protocol describes a functional assay to measure the effect of a test compound on the intracellular cyclic adenosine monophosphate (cAMP) levels following adrenergic receptor activation or inhibition. This is particularly relevant for β-adrenergic receptors, which are primarily Gs-coupled (stimulating adenylyl cyclase), and α₂-adrenergic receptors, which are Gᵢ-coupled (inhibiting adenylyl cyclase).

Objective: To determine the functional activity (agonist or antagonist) of Methiothepin at a specific adrenergic receptor subtype.

Materials:

-

Cells: Cells expressing the human adrenergic receptor of interest (e.g., β₂-adrenergic receptor in HEK293 cells).

-

Cell Culture Medium.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

Agonist: Isoproterenol (for β-receptors) or UK 14,304 (for α₂-receptors).

-

Test Compound: Methiothepin.

-

cAMP Assay Kit: A commercially available kit (e.g., HTRF, AlphaScreen, ELISA).

-

384-well white microplates.

-

Plate reader compatible with the chosen assay kit.

Procedure (Antagonist Mode for a Gs-coupled Receptor):

-

Cell Preparation: Culture cells to 80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to a desired cell density.

-

Compound Plating: Prepare serial dilutions of Methiothepin in assay buffer. Dispense a small volume (e.g., 5 µL) of each concentration into the wells of a 384-well plate. Include a vehicle control.

-

Agonist Stimulation: Prepare a solution of the agonist (e.g., Isoproterenol) at a concentration that elicits approximately 80% of its maximal response (EC₈₀).

-

Cell Addition and Incubation: Add the cell suspension (e.g., 5 µL) to the wells containing Methiothepin, followed immediately by the addition of the agonist solution (e.g., 5 µL). Incubate the plate at room temperature for 30-60 minutes.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit. This typically involves the addition of lysis buffer and detection reagents.

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Determine the cAMP concentration for each well.

-

Plot the cAMP concentration against the logarithm of the Methiothepin concentration.

-

Determine the IC₅₀ value for the inhibition of the agonist-induced cAMP production using non-linear regression.

-

Signaling Pathways

Methiothepin, as an antagonist, is expected to block the downstream signaling cascades initiated by the binding of endogenous agonists (dopamine and norepinephrine/epinephrine) to their respective receptors.

Dopaminergic Receptor Signaling

Dopamine receptors are classified into two main families: D₁-like (D₁, D₅) and D₂-like (D₂, D₃, D₄). D₁-like receptors are coupled to Gs/olf proteins, which activate adenylyl cyclase, leading to an increase in intracellular cAMP. D₂-like receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP.

Adrenergic Receptor Signaling

Adrenergic receptors are also G-protein coupled receptors and are broadly classified into α and β subtypes. α₁-receptors are typically coupled to Gq, activating phospholipase C. α₂-receptors are coupled to Gᵢ, inhibiting adenylyl cyclase. β-receptors (β₁, β₂, β₃) are coupled to Gs, stimulating adenylyl cyclase.

Conclusion

Methiothepin exhibits a complex pharmacological profile characterized by potent antagonism at a wide range of neurotransmitter receptors. While its high affinity for serotonin receptors is well-established, its activity as an antagonist at dopaminergic and adrenergic receptors is a significant component of its overall mechanism of action. The lack of comprehensive, publicly available quantitative binding data for Methiothepin at all dopaminergic and adrenergic subtypes highlights an area for further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued study and characterization of Methiothepin and other multi-receptor-targeting compounds. A more detailed understanding of its interaction with these receptor systems will be invaluable for the rational design of novel therapeutics for neuropsychiatric disorders.

References

- 1. Methiothepin | C20H24N2S2 | CID 4106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Evaluation of the serotonin receptor blockers ketanserin and methiothepin on the pulmonary hypertensive responses of broilers to intravenously infused serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methiothepin Maleate: A Comprehensive Technical Guide on its Psychotropic Agent Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methiothepin, a dibenzothiepine derivative, is a potent psychotropic agent with a complex pharmacological profile.[1] This technical guide provides an in-depth analysis of methiothepin maleate's role as a non-selective antagonist of serotonin (5-HT), dopamine, and adrenergic receptors, contributing to its antipsychotic properties.[1] We present a comprehensive summary of its receptor binding affinities, detailed experimental protocols for key assays, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a core resource for researchers and professionals involved in the study and development of psychotropic drugs.

Introduction

Methiothepin is a tricyclic compound recognized for its broad-spectrum antagonist activity at various neurotransmitter receptors.[1] Its psychotropic effects are primarily attributed to its potent blockade of multiple serotonin (5-HT) receptor subtypes, as well as its interaction with dopamine and adrenergic receptors.[1] This wide-ranging receptor interaction profile positions methiothepin as a significant tool for neuropharmacological research and a reference compound in the development of novel antipsychotic agents. This guide will explore the core pharmacological characteristics of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Pharmacological Profile: Receptor Binding Affinity

This compound exhibits a high affinity for a wide array of serotonin receptors, acting as a potent antagonist.[2] Its interaction with dopamine and adrenergic receptors, although less extensively quantified in publicly available literature, is also a key feature of its pharmacological profile.

Serotonin Receptor Binding Profile

The binding affinities of methiothepin for various serotonin receptor subtypes are summarized in the table below. The data is presented as pKi and pKd values, which are logarithmic measures of the binding affinity. A higher value indicates a stronger binding affinity.

| Receptor Subtype | pKi | pKd | Reference(s) |

| 5-HT1A | 7.10 | ||

| 5-HT1B | 7.28 | ||

| 5-HT1C | 7.56 | ||

| 5-HT1D | 6.99 | ||

| 5-HT2A | 8.50 | ||

| 5-HT2B | 8.68 | ||

| 5-HT2C | 8.35 | ||

| 5-HT5A | 7.0 | ||

| 5-HT5B | 7.8 | ||

| 5-HT6 | 8.74 | ||

| 5-HT7 | 8.99 |

Dopamine and Adrenergic Receptor Binding Profile

Methiothepin is known to be an antagonist at dopamine and adrenergic receptors; however, specific Ki values are not as readily available in the reviewed literature. It is classified as a dopaminergic antagonist. Further research is required to fully quantify its binding affinities at these receptor subtypes.

Mechanism of Action: Signaling Pathways

The psychotropic effects of methiothepin are a direct consequence of its antagonism at multiple G-protein coupled receptors (GPCRs). By blocking the binding of endogenous neurotransmitters like serotonin and dopamine, methiothepin modulates downstream signaling cascades that are crucial for neuronal communication and behavior.

Caption: Antagonistic action of Methiothepin at postsynaptic receptors.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of methiothepin. These protocols are based on established techniques in the field.

Radioligand Binding Assay

This assay is used to determine the binding affinity of methiothepin for specific receptors.

Objective: To quantify the affinity (Ki or Kd) of methiothepin for serotonin, dopamine, or adrenergic receptors.

Materials:

-

Membrane Preparation: Homogenates from cells expressing the receptor of interest or from specific brain regions.

-

Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [³H]-ketanserin for 5-HT₂A receptors).

-

This compound: A range of concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand, and varying concentrations of methiothepin.

-

Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of methiothepin that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

An In-depth Technical Guide to the Cellular and Molecular Targets of Methiothepin Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methiothepin, a dibenzothiepine derivative, is a potent pharmacological agent with a complex and multifaceted mechanism of action. Primarily recognized as a non-selective serotonin (5-HT) receptor antagonist, its molecular interactions extend to dopamine and adrenergic receptor systems. This technical guide provides a comprehensive overview of the cellular and molecular targets of methiothepin maleate, presenting quantitative binding data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development, offering insights into the intricate pharmacology of methiothepin.

Introduction

Methiothepin, also known as metitepine, is a tricyclic compound that has been utilized as a research tool to investigate serotonergic and other neurotransmitter systems.[1] Its broad pharmacological profile, characterized by high affinity for multiple receptor subtypes, makes it a compound of significant interest for understanding receptor function and for the development of novel therapeutics.[1][2] This guide delves into the specific molecular targets of methiothepin, providing a granular look at its interactions with various G-protein coupled receptors (GPCRs) and the resultant cellular signaling cascades.

Molecular Targets and Binding Affinity

Methiothepin's primary mechanism of action is through competitive antagonism at a wide array of neurotransmitter receptors. Its highest affinity is observed at serotonin (5-HT) receptors, but it also demonstrates notable interaction with dopamine and adrenergic receptors.

Serotonin (5-HT) Receptors

Methiothepin is a potent antagonist at numerous 5-HT receptor subtypes. The binding affinities, expressed as pKi and pKd values, are summarized in the table below. The pKi and pKd values are the negative logarithm of the inhibition constant (Ki) and dissociation constant (Kd) respectively, with higher values indicating stronger binding affinity.

| Receptor Subtype | pKi | pKd | Reference(s) |

| 5-HT1A | 7.10 | [3][4] | |

| 5-HT1B | 7.28 | ||

| 5-HT1D | 6.99 | ||

| 5-HT2A | 8.50 | ||

| 5-HT2B | 8.68 | 1.54 (Ki in nM) | |

| 5-HT2C | 8.35 | ||

| 5-HT5A | 7.0 | ||

| 5-HT5B | 6.6 | ||

| 5-HT6 | 8.7 | ||

| 5-HT7 | 8.4 |

Dopamine Receptors

Methiothepin is characterized as a dopamine receptor antagonist. However, specific quantitative binding data (Ki or pKi values) for the individual dopamine receptor subtypes (D1-D5) are not consistently reported in the readily available scientific literature. Further specialized studies would be required to fully elucidate the affinity profile of methiothepin across the dopaminergic system.

| Receptor Family | Activity | Reference(s) |

| Dopamine Receptors | Antagonist |

Adrenergic Receptors

Similar to its activity at dopamine receptors, methiothepin acts as a non-selective antagonist of adrenergic receptors. Comprehensive quantitative binding affinities for the various alpha (α) and beta (β) adrenergic receptor subtypes are not widely available in the surveyed literature.

| Receptor Family | Activity | Reference(s) |

| Adrenergic Receptors | Antagonist |

Signaling Pathways

As an antagonist, methiothepin blocks the downstream signaling cascades typically initiated by the binding of endogenous agonists to their respective receptors. The following diagrams illustrate the canonical signaling pathways for the major receptor families targeted by methiothepin.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor, a Gq/G11-coupled GPCR, primarily signals through the phospholipase C (PLC) pathway. Methiothepin's antagonism at this receptor inhibits this cascade.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a Gi/Go-coupled GPCR. Its activation normally leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. Methiothepin blocks these inhibitory effects.

Alpha-1 Adrenergic Receptor Signaling Pathway

Alpha-1 adrenergic receptors are Gq-coupled GPCRs, and their signaling pathway is similar to that of the 5-HT2A receptor, involving the activation of phospholipase C. Methiothepin's antagonism at these receptors would inhibit this signaling cascade.

Experimental Protocols

The characterization of methiothepin's binding affinity and functional activity at its molecular targets involves a variety of in vitro assays. Below are detailed, generalized methodologies for key experiments.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (methiothepin) by measuring its ability to displace a radiolabeled ligand from a receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or tissue homogenates).

-

Radiolabeled ligand (e.g., [³H]-Ketanserin for 5-HT2A receptors).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in lysis buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in the assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of the radiolabeled ligand.

-

Increasing concentrations of this compound (typically in a serial dilution).

-

Membrane preparation.

-

For determination of non-specific binding, a high concentration of a known unlabeled ligand for the target receptor is added instead of methiothepin.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The IC50 value (the concentration of methiothepin that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization Assay (for Gq-coupled receptors)

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a downstream effect of Gq-coupled receptor activation.

Materials:

-

Cells stably expressing the Gq-coupled receptor of interest (e.g., 5-HT2A).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Known agonist for the receptor.

-

This compound.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Seed the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Incubation: Add varying concentrations of this compound to the wells and incubate for a period to allow for receptor binding.

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.

-

Agonist Injection and Reading: Inject a fixed concentration of the agonist into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence upon agonist addition corresponds to an increase in intracellular calcium. The ability of methiothepin to reduce this fluorescence increase is quantified. The IC50 value for methiothepin's antagonistic activity is determined by plotting the percentage of inhibition against the log of the methiothepin concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a GPCR antagonist like methiothepin.

Conclusion

This compound is a powerful and non-selective antagonist with high affinity for a broad range of serotonin receptors and demonstrable activity at dopamine and adrenergic receptors. Its complex pharmacology makes it an invaluable tool for neuropharmacological research. This guide has provided a consolidated resource of its molecular targets, binding affinities, and the signaling pathways it modulates. The detailed experimental protocols offer a foundational understanding of the methodologies employed to characterize such compounds. Further research to delineate its binding profile at dopamine and adrenergic receptor subtypes will provide a more complete picture of its mechanism of action and potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for Methiothepin Maleate in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Methiothepin Maleate in in vivo animal studies, with a focus on dosage, administration protocols, and its mechanism of action. Methiothepin is a non-selective antagonist of serotonin (5-HT) receptors, making it a valuable tool for investigating the role of the serotonergic system in various physiological and pathological processes.

Mechanism of Action

Methiothepin acts as a potent antagonist at a wide range of serotonin (5-HT) receptors, and also exhibits affinity for dopamine and adrenergic receptors.[1] Its primary mechanism involves blocking the binding of serotonin to its receptors, thereby inhibiting downstream signaling cascades. Methiothepin has been shown to be a potent antagonist of 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5, 5-HT6, and 5-HT7 receptors.[1][2][3] Notably, at the 5-HT1A receptor, it can also act as an inverse agonist, inhibiting the receptor's basal activity.[4]

The antagonism of these receptors by methiothepin leads to the modulation of various intracellular signaling pathways. For instance, by blocking 5-HT1 receptors, which are coupled to Gi/o proteins, methiothepin can prevent the inhibition of adenylyl cyclase. Conversely, its antagonism of 5-HT2 receptors, which are coupled to Gq/11 proteins, inhibits the activation of phospholipase C (PLC). Its action on Gs-coupled receptors like 5-HT6 and 5-HT7 prevents the stimulation of adenylyl cyclase.

Data Presentation: Dosage in Animal Studies

The following table summarizes the reported dosages of methiothepin used in in vivo studies in rats and mice. The most common route of administration is intraperitoneal (i.p.) injection.

| Animal Model | Dosage Range (mg/kg) | Route of Administration | Experimental Context | Reference(s) |

| Rat | 10 - 20 mg/kg | i.p. | Neurochemical studies, prevention of drug-induced changes in serotonin release. | |

| Mouse | 0.1 - 5 mg/kg | i.p. | Nociception studies, investigation of antipsychotic-like effects. |

Experimental Protocols

Preparation of this compound for Injection

A common vehicle for the in vivo administration of this compound is sterile physiological saline (0.9% NaCl). For compounds with limited water solubility, a co-solvent system may be necessary. A typical approach involves dissolving the compound first in a minimal amount of dimethyl sulfoxide (DMSO) and then diluting it with saline to the final desired concentration. It is crucial to ensure the final concentration of DMSO is low (ideally <5%) to avoid solvent-related toxicity.

Protocol for Vehicle Preparation (Example with DMSO):

-

Weigh the required amount of this compound powder.

-